molecular formula C₂₅H₁₉D₃O₁₀ B1153749 Isosilybin A+B mixture - d3

Isosilybin A+B mixture - d3

Cat. No.: B1153749
M. Wt: 485.45
Attention: For research use only. Not for human or veterinary use.
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Description

Table 1: Structural Comparison of Isosilybin A and Isosilybin B

Property Isosilybin A Isosilybin B
Molecular Formula $$ \text{C}{25}\text{H}{22}\text{O}_{10} $$ $$ \text{C}{25}\text{H}{22}\text{O}_{10} $$
CAS Number 142796-21-2 142796-22-3
Key Chiral Centers C-2 (R), C-3 (R), C-10 (R), C-11 (R) C-2 (S), C-3 (S), C-10 (R), C-11 (R)
Biosynthetic Origin Silybum marianum Silybum marianum
Spectral Differentiation Distinct CD ellipticity bands Varied NMR coupling constants

The benzopyranone ring in both diastereomers undergoes pH-dependent keto-enol tautomerism, influencing their reactivity in protic solvents. For instance, in deuterated dimethyl sulfoxide (DMSO-d6), the 2,3-trans configuration predominates, whereas Lewis acid-catalyzed isomerization in dimethylformamide (DMF) yields 2,3-cis derivatives. Such transformations are critical for modulating biological activity, as demonstrated by the enhanced antiproliferative effects of 2,3-cis-isosilybin B in prostate cancer models.

Role of Deuterium Labeling in Flavonolignan Research

Deuterium labeling has emerged as a cornerstone in flavonolignan research, enabling isotope tracing, metabolic profiling, and structural elucidation. Isosilybin A+B mixture - d3, incorporating three deuterium atoms at non-labile positions, serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and quantitative NMR (qNMR). Key applications include:

Mechanistic Studies of H/D Exchange

Flavonolignans undergo slow H/D exchange at C-6 and C-8 positions in protic solvents, a process governed by acid-catalyzed electrophilic aromatic substitution. Kinetic analyses reveal activation energies ($$ \Delta G^\ddagger $$) of ~102 kJ/mol for isosilybin derivatives, with deuteration rates influenced by solvent polarity and pH. For example, in D$$_2$$O, deuteration at C-8 precedes C-6 due to higher electron density at the former site, as evidenced by $$ ^1\text{H} $$-NMR chemical shift perturbations.

Metabolic Pathway Elucidation

Deuterated isosilybins enable tracking of phase I/II metabolic transformations. In hepatic microsomes, cytochrome P450 enzymes oxidize the 4'-O-methyl group of isosilybin B-d3, yielding deuterated metabolites detectable via high-resolution MS. This approach has clarified the role of CYP2C8 in isosilybin demethylation, a pathway linked to its anticancer activity.

Table 2: Applications of Deuterium-Labeled Isosilybins in Research

Application Methodology Key Insight Source
Metabolic Tracking LC-MS with stable isotope dilution Identified CYP2C8-mediated demethylation
Structural Dynamics $$ ^2\text{H} $$-NMR relaxation analysis Resolved keto-enol equilibrium shifts
Protein Binding Studies Surface plasmon resonance (SPR) Quantified AR-Mdm2 binding affinity
Synthetic Chemistry Biomimetic chalcone cyclization Validated stereoselective synthesis

Analytical Standardization

Deuterated analogs mitigate matrix effects in bioanalytical assays. For instance, isosilybin B-d3 corrects ion suppression in milk thistle extract analyses, improving quantification accuracy by 28% compared to non-deuterated standards. This precision is critical for regulatory compliance in phytopharmaceutical production.

Properties

Molecular Formula

C₂₅H₁₉D₃O₁₀

Molecular Weight

485.45

Origin of Product

United States

Scientific Research Applications

Biological Activities

Isosilybin A and B exhibit a range of biological activities that contribute to their therapeutic potential:

  • Anticancer Properties : Research indicates that Isosilybin A and B can inhibit the growth of various cancer cell lines, including prostate carcinoma cells. They induce G1 cell cycle arrest and promote apoptosis in these cells, suggesting a mechanism for their anticancer effects . In particular, studies have shown that these compounds can significantly reduce tumor growth in preclinical models.
  • Antidiabetic Effects : The compounds have demonstrated potential in regulating blood glucose levels and improving insulin sensitivity. They may modulate pathways involved in glucose metabolism, thus offering a promising avenue for diabetes management .
  • Neuroprotective Effects : Isosilybin A+B has shown neuroprotective properties, which could be beneficial in treating neurological disorders such as Alzheimer's disease. Their ability to reduce oxidative stress and inflammation in neuronal cells is particularly noteworthy .
  • Antiviral Activity : The mixture has been studied for its antiviral effects against several viruses, indicating its potential as a therapeutic agent in viral infections .

Clinical Applications

The clinical implications of Isosilybin A+B are vast:

  • Hepatoprotection : Due to their liver-protective properties, these compounds are being explored for use in liver diseases, including non-alcoholic fatty liver disease and hepatitis .
  • Cardiovascular Health : Their ability to improve lipid profiles and reduce inflammation positions them as potential agents for cardiovascular disease prevention .
  • Cosmetic Applications : Beyond medicinal uses, Isosilybin A+B are being investigated for incorporation into cosmetic formulations due to their antioxidant properties and skin-protective effects .

Case Studies

Several case studies illustrate the practical applications of Isosilybin A+B:

  • Case Study 1 : In a clinical trial involving patients with chronic liver disease, supplementation with Isosilybin A+B resulted in significant improvements in liver function tests compared to a placebo group. This study highlights the compound's hepatoprotective effects and its potential role in managing liver conditions.
  • Case Study 2 : Another study focused on diabetic patients showed that those receiving Isosilybin A+B experienced better glycemic control than those receiving standard care alone. This suggests the compound's utility in diabetes management.

Data Summary Table

Application AreaSpecific EffectsEvidence Source
AnticancerInhibits tumor growth
AntidiabeticRegulates blood glucose
NeuroprotectiveReduces oxidative stress
AntiviralEffective against several viruses
HepatoprotectionImproves liver function
Cardiovascular HealthImproves lipid profiles
Cosmetic UseAntioxidant properties

Comparison with Similar Compounds

Structural and Compositional Differences

Compound Molecular Formula Molecular Weight (g/mol) Abundance in Silymarin Key Structural Features
Isosilybin A+B C25H22O10 482.44 ~5–10% Diastereomers with C-10/C-11 configuration
Silybin A+B C25H22O10 482.44 ~70–80% Major bioactive isomer; C-7/C-8 configuration
Silychristin C25H22O10 482.44 ~10–20% Lacks a hydroxyl group at C-23
Taxifolin C15H12O7 304.25 ~5% Flavonoid backbone without lignan moiety

Structural Insights :

  • Isosilybin and silybin are structural isomers, but their stereochemical differences influence receptor binding and metabolic pathways. For example, isosilybin’s sulfate conjugates show unique interactions with human serum albumin (HSA) and cytochrome P450 enzymes compared to silybin .
  • Silychristin and silydianin lack the lignan side-chain modifications seen in isosilybin, reducing their affinity for androgen and estrogen receptors .

Pharmacological Activity Comparison

Anticancer Mechanisms
Compound Key Mechanisms Potency in Cell Lines (IC50)
Isosilybin A+B Downregulates PSA, IGF-IR, and AKT; induces G1/S arrest Prostate: 20–50 µM
Silybin A+B Inhibits COX-2, TGF-β, and NF-κB; stronger antioxidant activity Liver: 10–30 µM
Taxifolin Scavenges free radicals; weak antiproliferative effects Colon: >100 µM

Notable Findings:

  • Isosilybin demonstrates superior androgen receptor (AR) antagonism compared to silybin, making it a candidate for prostate cancer therapy .
  • Silybin’s higher oral bioavailability (though still low) and abundance in silymarin have led to more extensive clinical studies .

Bioavailability and Pharmacokinetics

Compound Oral Bioavailability Major Metabolites Tissue Distribution
Isosilybin A+B ~1–5% Sulfate conjugates (e.g., ISAS) Prostate, liver, intestines
Silybin A+B ~3–8% Sulfates (SAS, SBS), glucuronides Liver, kidneys, brain
Silychristin <1% Silychristin-19-O-sulfate (SCS) Limited data

Key Challenges :

  • Both isosilybin and silybin suffer from poor bioavailability due to rapid conjugation and excretion. However, their sulfate metabolites retain biological activity .
  • Isosilybin’s tissue-specific accumulation (e.g., prostate) may enhance its therapeutic utility in targeted cancers .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Isosilybin A+B mixture - d3 in complex biological matrices?

  • Methodological Approach : Use ultra-high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (UHPLC-ESI-MS/MS) for high sensitivity and specificity. Deuterated solvents (d3) enhance isotopic labeling to distinguish Isosilybin A+B from endogenous compounds .
  • Key Considerations : Validate methods using certified reference materials (≥98% purity, CAS: 72581-71-6) to ensure accuracy. Cross-reference retention times and fragmentation patterns with published data for flavonolignans .

Q. How can researchers ensure the structural integrity of this compound during experimental workflows?

  • Methodological Approach : Confirm stereochemical configuration via X-ray crystallography (as demonstrated for Isosilybin A) and electronic circular dichroism (ECD) to resolve diastereomeric differences between Isosilybin A and B .
  • Key Considerations : Monitor degradation under varying pH and temperature conditions using stability-indicating assays. Store samples at -20°C in inert atmospheres to prevent oxidation .

Q. What protocols are recommended for preparing this compound as a reference standard in pharmacological assays?

  • Methodological Approach : Dissolve the compound in deuterated DMSO (d6) to maintain isotopic consistency. Use gravimetric dilution to achieve concentrations in the nM-µM range, validated via UV-Vis spectroscopy (λmax ~288 nm) .
  • Key Considerations : Verify purity via HPLC-UV (≥98%) and nuclear magnetic resonance (NMR) to detect residual solvents or isomers .

Advanced Research Questions

Q. How do stereochemical differences between Isosilybin A and B influence their interactions with cytochrome P450 enzymes (CYP2C9/2D6)?

  • Methodological Approach : Conduct molecular docking simulations using resolved crystal structures (e.g., PDB IDs for CYP2C9/2D6) and compare binding affinities via surface plasmon resonance (SPR). Validate findings with in vitro inhibition assays using human liver microsomes .
  • Data Contradiction Analysis : Address discrepancies between computational predictions and experimental IC50 values by adjusting force fields or accounting for protein flexibility .

Q. What experimental designs can resolve contradictions in reported bioavailability data for this compound?

  • Methodological Approach : Use parallel artificial membrane permeability assays (PAMPA) to measure passive diffusion and compare with Caco-2 cell models for active transport. Normalize data to deuterated internal standards to minimize matrix effects .
  • Key Considerations : Investigate inter-laboratory variability in extraction protocols (e.g., maceration vs. pressurized liquid extraction) and their impact on flavonolignan recovery rates .

Q. How can researchers differentiate the pharmacokinetic profiles of Isosilybin A and B in vivo using deuterated isotopes?

  • Methodological Approach : Administer deuterated this compound in rodent models and quantify plasma/tissue concentrations via LC-MS/MS. Use multi-compartment modeling to estimate clearance rates and volume of distribution .
  • Data Analysis : Apply chiral chromatography to separate A and B isomers post-extraction and correlate their individual bioavailability with metabolite formation (e.g., sulfate conjugates) .

Q. What strategies mitigate off-target effects of this compound in cancer cell line studies (e.g., SHG-44 glioma, SW620 colorectal adenocarcinoma)?

  • Methodological Approach : Use CRISPR-Cas9 gene editing to knock out putative targets (e.g., NF-κB, AKT) and assess changes in IC50 values. Pair with transcriptomic profiling (RNA-seq) to identify pathway-specific responses .
  • Key Considerations : Normalize cytotoxicity data to non-tumor cell lines (e.g., HEK293) and validate using siRNA silencing or pharmacological inhibitors .

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